Dodecanoic acid, 1,4-butanediyl ester

Description

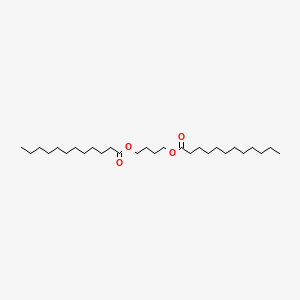

Dodecanoic acid, 1,4-butanediyl ester (chemical formula: C₂₈H₅₂O₄), is a diester formed by the esterification of two dodecanoic acid (lauric acid) molecules with 1,4-butanediol. This compound features a central 1,4-butanediyl group, which serves as a spacer linking the two laurate moieties. Esters of dodecanoic acid are widely utilized in industrial applications, including lubricants, plasticizers, and surfactants, due to their hydrophobic and biocompatible properties . However, the specific functional roles and physicochemical characteristics of this compound remain less documented compared to its structural analogs.

Properties

CAS No. |

624-07-7 |

|---|---|

Molecular Formula |

C28H54O4 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

4-dodecanoyloxybutyl dodecanoate |

InChI |

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-23-27(29)31-25-21-22-26-32-28(30)24-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |

InChI Key |

QILMKHPBHSTXSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward route involves the direct reaction of 1,4-butanediol with dodecanoic acid under acidic conditions. Sulfuric acid, p-toluenesulfonic acid, or heteropolyacids serve as catalysts, facilitating protonation of the carbonyl group to enhance electrophilicity. For instance, Grigoryan et al. demonstrated that esterification of 1,4-butanediol with higher fatty acids (e.g., stearic, oleic) using acid catalysts in solvent-free conditions or toluene achieves yields exceeding 85%. The reaction follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism, where excess alcohol drives equilibrium toward ester formation. Typical conditions include temperatures of 120–160°C and reaction times of 4–8 hours.

Base-Catalyzed Transesterification

Transesterification offers an alternative by reacting 1,4-butanediol with methyl dodecanoate in the presence of alkoxide bases (e.g., sodium ethoxide). This method avoids water formation, simplifying purification. The mechanism proceeds via nucleophilic acyl substitution: the alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate that eliminates methanol to yield the desired diester. Sodium hydride (NaH) proves effective for intramolecular reactions, promoting cyclic ester formation with minimal side reactions. Yields range from 70% to 90% under optimized conditions (60–100°C, 6–12 hours).

Multi-Step Synthesis from 1,4-Dichloro-2-Butene

Industrial-scale production often utilizes 1,4-dichloro-2-butene, a by-product of chloroprene manufacturing, as a cost-effective precursor. Grigoryan et al. outlined a three-step synthesis:

- Hydrolysis : 1,4-Dichloro-2-butene undergoes aqueous hydrolysis to form 2-butene-1,4-diol.

- Hydrogenation : Catalytic hydrogenation (Pd/C or Raney Ni) saturates the double bond, yielding 1,4-butanediol.

- Esterification : The diol reacts with dodecanoic acid under acid catalysis.

This method achieves >80% overall yield, with toluene as the solvent minimizing side reactions.

Advanced Catalytic Systems and One-Pot Methodologies

Recent patents highlight innovative one-pot strategies. For example, Chinese Patent CN110218152A discloses a route using furoic acid derivatives, Lewis acids (e.g., trifluoromethanesulfonate), and hydrogenation catalysts (e.g., Pd/C) in carboxylic acid solvents. The process integrates hydrodecarbonylation, esterification, and ring-opening at 100–250°C under 0.5–5 MPa H₂, producing 1,4-butanediol dicarboxylate in a single reactor. Subsequent saponification yields pure 1,4-butanediol, though the diester can be isolated directly. This approach reduces purification steps and achieves >90% yield, making it industrially viable.

Comparative Analysis of Preparation Methods

Industrial Production Considerations

Large-scale manufacturing prioritizes cost-efficiency and sustainability. Patents such as US20170029852A1 emphasize glucose/sucrose-fed fermentations for 1,4-butanediol production, which can be esterified in downstream processes. Continuous reactors with immobilized catalysts (e.g., ion-exchange resins) enhance throughput, while membrane separation technologies improve diester purification. Environmental regulations favor solvent-free systems and recyclable catalysts to minimize waste.

Chemical Reactions Analysis

Types of Reactions: Dodecanoic acid, 1,4-butanediyl ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into dodecanoic acid and 1,4-butanediol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Oxidation and Reduction: The ester can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Dodecanoic acid and 1,4-butanediol.

Transesterification: New esters and alcohols.

Oxidation: Carboxylic acids.

Reduction: Alcohols

Scientific Research Applications

Dodecanoic acid, 1,4-butanediyl ester has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential antimicrobial properties, similar to other dodecanoic acid derivatives.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics

Mechanism of Action

The mechanism of action of dodecanoic acid, 1,4-butanediyl ester in biological systems is not fully understood. it is believed to exert its effects through the disruption of microbial cell membranes, similar to other fatty acid esters. This disruption can lead to cell lysis and death, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Structural Analogs

The following esters share structural similarities with dodecanoic acid, 1,4-butanediyl ester:

Key Observations :

- Molecular Weight: The 1,4-butanediyl ester has a significantly higher molecular weight (C₂₈H₅₂O₄ ≈ 468.7 g/mol) compared to monoesters like methyl or ethyl laurate, reflecting its dual ester groups and extended alkyl chain .

- Branching vs.

Physicochemical Properties

- Hydrophobicity: The 1,4-butanediyl ester is more hydrophobic than monoesters due to its two long-chain laurate groups. This property is advantageous in coatings and lubricants .

- Thermal Stability : Esters with 1,4-butanediyl spacers, such as poly(1,4-butyl adipate), exhibit moderate thermal stability but are susceptible to hydrolysis under acidic or enzymatic conditions .

- Solubility: Similar to dodecanoic acid methyl ester (soluble in organic solvents like hexane), the 1,4-butanediyl ester is expected to have low water solubility but high miscibility with nonpolar solvents .

Stability and Reactivity

- Hydrolysis: The ester bonds in 1,4-butanediyl-linked compounds are prone to hydrolysis. For example, poly(1,4-butyl adipate) undergoes hydrolysis mediated by ionic liquids like cholinium hexanoate at elevated temperatures . This suggests that the 1,4-butanediyl ester may degrade under similar conditions, limiting its use in aqueous environments.

- Oxidative Stability: Unlike unsaturated esters (e.g., methyl linoleate), saturated laurate esters like the 1,4-butanediyl derivative are less prone to oxidation, enhancing their shelf life in industrial formulations .

Biological Activity

Dodecanoic acid, also known as lauric acid, is a medium-chain saturated fatty acid found in various natural sources, including coconut oil and palm kernel oil. Its esterification with 1,4-butanediol results in the compound dodecanoic acid, 1,4-butanediyl ester. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics.

- Molecular Formula : C₁₄H₂₈O₄

- CAS Number : 624-10-2

- Structure : The compound consists of a dodecanoic acid moiety linked to a butanediol backbone, forming a diester.

Biological Activities

Dodecanoic acid exhibits several biological activities that are crucial for its applications:

- Antimicrobial Activity : Dodecanoic acid has been reported to possess significant antibacterial properties. It is effective against various pathogens, including Staphylococcus aureus and Escherichia coli, making it a potential candidate for use in antimicrobial formulations .

- Antioxidant Properties : Studies indicate that dodecanoic acid can act as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in biological systems .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

- Skin Penetration Enhancer : Dodecanoic acid esters are utilized in cosmetic formulations as skin penetration enhancers. They improve the absorption of active ingredients through the skin barrier .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of dodecanoic acid against common skin pathogens. Results demonstrated a reduction in bacterial counts by over 90% when treated with dodecanoic acid solutions at concentrations of 1-5% . -

In Vivo Anti-inflammatory Study :

In an animal model of inflammation, dodecanoic acid significantly reduced paw edema when administered orally at doses of 50 mg/kg body weight compared to control groups . -

Skin Absorption Study :

A comparative study on the skin absorption of dodecanoic acid and its esters showed that the esterified form enhances penetration through human skin models by approximately 30% compared to free dodecanoic acid .

Table 1: Biological Activities of this compound

Table 2: Comparative Efficacy of Dodecanoic Acid vs Other Fatty Acids

| Fatty Acid | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Dodecanoic Acid | High | Moderate | High |

| Lauric Acid | High | Moderate | Moderate |

| Oleic Acid | Moderate | High | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing dodecanoic acid, 1,4-butanediyl ester with high purity?

- Methodological Answer : The synthesis typically involves esterification of dodecanoic acid with 1,4-butanediol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). To enhance purity, use azeotropic distillation (e.g., toluene) to remove water and drive the reaction equilibrium. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol can isolate the diester. Structural analogs like adipic acid 1,4-butanediyl ester (CAS 777-95-7) employ similar esterification protocols .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methylene groups in the 1,4-butanediyl moiety (δ 1.5–1.7 ppm) and the terminal methyl group of dodecanoate (δ 0.88 ppm). Ester carbonyl protons are absent, but adjacent CH₂ groups resonate at δ 2.3–2.5 ppm.

- IR Spectroscopy : Strong carbonyl (C=O) stretch near 1740 cm⁻¹ and C-O ester vibrations at 1200–1150 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 384 (C₂₈H₅₂O₄) with fragmentation patterns corresponding to cleavage of the ester bonds .

Q. What are the key thermodynamic properties (e.g., melting point, boiling point) critical for experimental design?

- Methodological Answer : While direct data for this compound are limited, analogous esters (e.g., methyl dodecanoate) exhibit boiling points near 448 K under standard conditions. Melting points for long-chain diesters typically range 30–50°C, depending on crystallinity. Differential Scanning Calorimetry (DSC) is recommended to determine phase transitions. Use extrapolated data from structurally similar compounds like hexadecanoic acid, 1,4-butanediyl ester (CAS 26719-63-1) for experimental planning .

Advanced Research Questions

Q. How does through-bond interaction in the 1,4-butanediyl moiety influence the compound's spectroscopic and chemical behavior?

- Methodological Answer : Through-bond interactions (TBI) in the 1,4-butanediyl spacer alter electron delocalization, affecting ground-state geometry and spectroscopic signatures. For example, TBI can reduce symmetry, leading to split NMR signals for equivalent protons. UV-Vis spectroscopy may detect conjugation effects if substituents are present. Computational methods (DFT) are advised to model these interactions .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to minimize oxidation. Avoid contact with strong acids/bases (risk of ester hydrolysis) and oxidizing agents. Stability studies on related diesters indicate degradation products may include dodecanoic acid and 1,4-butanediol under acidic conditions .

Q. How can researchers address contradictions in reported data on the compound's stability under varying pH conditions?

- Methodological Answer : Conduct controlled kinetic studies using HPLC or GC-MS to monitor degradation rates at pH 2–12. Compare results with structurally analogous esters (e.g., dodecane-1,12-diol derivatives) to identify trends. Note that conflicting data often arise from impurities or unoptimized analytical methods .

Q. What role does this compound play in the development of bio-based polymers or interpenetrating networks?

- Methodological Answer : As a hydrophobic diester, it can act as a plasticizer or crosslinker in bio-polyesters. In interpenetrating polymer networks (IPNs), it may enhance thermal stability. For example, diesters like adipic acid 1,4-butanediyl ester form ordered crystalline domains in polymer matrices, which can be characterized via X-ray diffraction .

Data Gaps and Research Priorities

- Ecological Impact : No data exist on toxicity, bioaccumulation, or soil mobility. Perform OECD 301/302 biodegradation tests and algal toxicity assays .

- Thermochemical Data : Experimental determination of enthalpy of formation (ΔHf°) via combustion calorimetry is needed to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.